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molecular formula C4H3Cl2N3 B102273 3,6-Dichloropyridazin-4-amine CAS No. 823-58-5

3,6-Dichloropyridazin-4-amine

Cat. No. B102273
M. Wt: 163.99 g/mol
InChI Key: HODYDVHWWMTUEL-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

A MW vial was charged with 3,4,6-trichloropyridazine (5 g, 27.3 mmol) and 7N NH3 in MeOH (19.47 mL, 136 mmol). The MW vial was sealed and the resulting mixture was submitted to MW irradiation at 100° C. for 30 min. The reaction was cooled down to RT and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (hexane/EtOAc 35-60%) to afford the title product (1.49 g, 8.63 mmol, 32% yield) as yellow solid. tR: 1.61 min (HPLC 1); tR: 0.45 min (LC-MS 2); ESI-MS: 163 [M+H]+ (LC-MS 2); Rf=0.40 (hexane/EtOAc 1:1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.47 mL
Type
reactant
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1Cl.[NH3:10].CO>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[NH2:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
19.47 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MW vial was sealed
CUSTOM
Type
CUSTOM
Details
the resulting mixture was submitted to MW irradiation at 100° C. for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (hexane/EtOAc 35-60%)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1N)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.63 mmol
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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